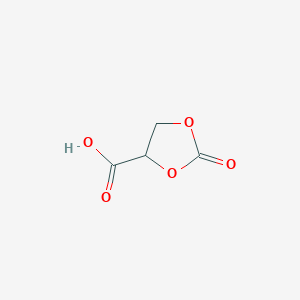
2-氧代-1,3-二氧戊环-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxo-1,3-dioxolane-4-carboxylic acid is an organic compound with the molecular formula C4H4O5. It is a five-membered ring structure containing two oxygen atoms and a ketone group.
科学研究应用
2-Oxo-1,3-dioxolane-4-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
2-Oxo-1,3-dioxolane-4-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of cyclopropane derivatives with singlet oxygen or molecular oxygen in the presence of a suitable catalyst . Another method includes the reaction of a bis-silylperoxide with an alkene . Additionally, it can be prepared from lactic acid and formaldehyde under neutral or basic conditions .
Industrial Production Methods
Industrial production of 2-Oxo-1,3-dioxolane-4-carboxylic acid typically involves large-scale oxidation reactions using molecular oxygen and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
化学反应分析
Types of Reactions
2-Oxo-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various catalysts such as mercury (II) nitrate and diethylamine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more oxidized derivatives, while reduction reactions produce alcohols .
作用机制
The mechanism of action of 2-Oxo-1,3-dioxolane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s ketone and carboxylic acid groups allow it to participate in a range of chemical reactions, influencing biological processes and industrial applications. For instance, it can act as a nucleophile or electrophile in different reaction pathways, depending on the conditions .
相似化合物的比较
2-Oxo-1,3-dioxolane-4-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dioxolane: A related compound with a similar ring structure but different functional groups.
1,3-Dioxane: Another related compound with a six-membered ring structure containing two oxygen atoms.
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A derivative with additional methyl groups, affecting its reactivity and stability.
属性
IUPAC Name |
2-oxo-1,3-dioxolane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O5/c5-3(6)2-1-8-4(7)9-2/h2H,1H2,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INDZWIZFONXCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary applications of 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives?
A: Research indicates that 2-oxo-1,3-dioxolane-4-carboxylic acid and its derivatives show promise as building blocks in polymer chemistry, specifically in polyurethane synthesis. They can act as end groups for blocking amines [] and react with amines, such as amine hardeners, to form hydroxyurethanes []. This property makes them valuable components in developing polyurethane materials with potentially tunable properties.
Q2: How are different alkyl substituents incorporated into the 2-oxo-1,3-dioxolane-4-carboxylic acid structure, and what is the significance of these modifications?
A: Alkyl substituents can be introduced into the 2-oxo-1,3-dioxolane-4-carboxylic acid structure through an esterification process followed by re-etherification []. This method allows for the incorporation of various linear and branched alkyl groups, such as methyl, ethyl, propyl, butyl, pentyl, hexyl, and even longer chains like lauryl []. These modifications are crucial because they can influence the final properties of the resulting polymers, offering a way to tailor the material characteristics for specific applications.
Q3: Can 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates be further functionalized for broader applications?
A: Yes, 2-hydroxyethyl 2-oxo-1,3-dioxolane-4-carboxylates offer versatility due to the potential for incorporating various functional groups []. These include hydroxyl groups, ether groups, ester groups, epoxy groups, and double bonds []. The presence of these functional groups can significantly expand the applications of these compounds, allowing for further reactions and modifications to tailor their properties for diverse applications, such as in the development of new polymers or as intermediates in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














